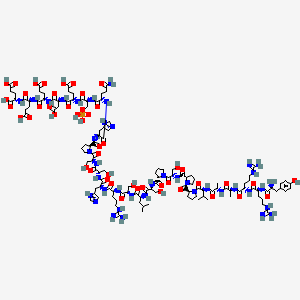

L-Glutamic acid,L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-a-glutamyl-L-a-aspartyl-L-a-glutamyl-L-a-glutamyl-

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung beinhaltet die schrittweise Addition von Aminosäuren in einer bestimmten Reihenfolge. Der Prozess verwendet typischerweise die Festphasenpeptidsynthese (SPPS), bei der die Peptidkette an einem festen Träger aufgebaut wird. Jede Aminosäure wird nacheinander hinzugefügt, wobei Schutzgruppen verwendet werden, um ungewollte Reaktionen zu verhindern. Die Reaktionsbedingungen beinhalten die Verwendung von Kupplungsreagenzien wie HBTU oder DIC und Entschützungsschritte mit TFA oder ähnlichen Säuren.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids kann durch großtechnische SPPS oder rekombinante DNA-Technologie erfolgen. In der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in einen geeigneten Wirtsorganismus, wie z. B. E. coli, eingebracht, der dann das Peptid exprimiert. Das Peptid wird anschließend mit chromatographischen Verfahren gereinigt.

Chemische Reaktionsanalyse

Arten von Reaktionen

Dieses Peptid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidation bestimmter Aminosäurereste, wie z. B. Tyrosin oder Methionin.

Reduktion: Reduktion von Disulfidbrücken, falls vorhanden.

Substitution: Substitutionsreaktionen, die die Seitenketten von Aminosäuren betreffen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.

Substitution: Nucleophile Reagenzien unter milden Bedingungen.

Hauptprodukte

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den beteiligten spezifischen Aminosäuren ab. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.

Wissenschaftliche Forschungsanwendungen

Dieses Peptid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und Reaktionen zu untersuchen.

Biologie: Wird auf seine Rolle in Protein-Protein-Interaktionen und zellulären Signalwegen untersucht.

Medizin: Mögliche therapeutische Anwendungen, einschließlich als Arzneimittelträgersystem oder in der Impfstoffentwicklung.

Eigenschaften

Molekularformel |

C123H191N40O48P |

|---|---|

Molekulargewicht |

3029.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-/m0/s1 |

InChI-Schlüssel |

IIMKCITWGMPAKU-LKAJVXBKSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA or similar acids.

Industrial Production Methods

Industrial production of this peptide can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

This peptide can undergo various chemical reactions, including:

Oxidation: Oxidation of specific amino acid residues, such as tyrosine or methionine.

Reduction: Reduction of disulfide bonds if present.

Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Nucleophilic reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

This peptide has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

Wirkmechanismus

Der Wirkungsmechanismus dieses Peptids beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann an diese Ziele binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Der genaue Mechanismus hängt von der spezifischen Sequenz und Struktur des Peptids ab.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Glutaminsäure, L-Lysyl-L-Lysyl-L-Arginyl-L-Tyrosyl-L-α-Aspartyl-L-Leucyl-L-Seryl-L-Alanyl-L-Leucyl-L-Valyl-L-Arginyl-L-Histidyl-L-Alanyl-L-α-Glutamyl-L-Prolyl-

- L-Glutamin (L-Glutaminsäure-5-amid)

Einzigartigkeit

Dieses Peptid ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins mehrerer funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit spezifischen molekularen Zielen zu interagieren, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung.

Biologische Aktivität

L-Glutamic acid, a non-essential amino acid, plays a pivotal role in various biological processes. It is a key neurotransmitter in the central nervous system and is involved in metabolic pathways, protein synthesis, and cellular signaling. The compound , L-Glutamic acid, L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-a-glutamyl-L-a-aspartyl-L-a-glutamyl-L-a-glutamyl- , is a complex peptide consisting of multiple amino acids that enhances the biological activities attributed to L-glutamic acid.

Biological Functions

1. Neurotransmission:

L-Glutamic acid is the primary excitatory neurotransmitter in the brain, facilitating synaptic transmission and plasticity. Its role in neurotransmission is critical for learning and memory processes. The presence of additional amino acids in the peptide structure may modulate this activity, potentially enhancing synaptic efficacy or providing neuroprotective effects.

2. Metabolic Pathways:

L-Glutamic acid participates in the urea cycle and amino acid metabolism. It acts as a precursor for several other amino acids and neurotransmitters, including GABA (gamma-aminobutyric acid), which has inhibitory effects on neuronal excitability.

3. Immune Response:

Peptides derived from L-glutamic acid have been shown to exhibit immunomodulatory properties. For instance, certain sequences can enhance the proliferation of immune cells and regulate cytokine production, thereby influencing immune responses.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of glutamic acid derivatives on neuronal cells under oxidative stress conditions. The results indicated that specific peptide sequences containing L-glutamic acid exhibited significant protective effects against cell death by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity.

Study 2: Immunomodulation

Research focused on the immunomodulatory effects of peptides derived from L-glutamic acid demonstrated that these compounds could enhance T-cell proliferation and cytokine production in vitro. This suggests potential applications in immunotherapy or vaccine development.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.